tert-Butyl 4-(8-fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(8-fluoro-[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN6O2/c1-14(2,3)23-13(22)20-6-4-19(5-7-20)12-16-8-10(15)11-18-17-9-21(11)12/h8-9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXUCVYWWLMFJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C3=NN=CN32)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 8-Fluorotriazolo[4,3-c]pyrimidine Intermediate
- The fluorinated triazolopyrimidine core is typically synthesized via cyclization reactions starting from fluorinated pyrimidine derivatives.
- A common approach uses a fluorinated pyrimidine precursor (e.g., 8-fluoropyrimidine derivatives) that undergoes cyclization with hydrazine or azide sources to form the triazole ring fused to the pyrimidine.
- Fluorination can be introduced either by:
- Direct fluorination of the pyrimidine ring using electrophilic fluorinating agents.
- Use of commercially available fluorinated pyrimidine building blocks.
Coupling with Piperazine
- The key step involves the nucleophilic substitution or cross-coupling of the fluorinated triazolopyrimidine at the 5-position with the piperazine nitrogen.
- The piperazine is often used as tert-butyl piperazine-1-carboxylate , which protects one nitrogen and leaves the other free for coupling.
- Typical conditions include:
- Use of polar aprotic solvents such as DMF or toluene.
- Base catalysts like potassium carbonate or triethylamine.
- Elevated temperatures (80–120 °C) to promote substitution.
- Alternatively, palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) can be employed if halogenated triazolopyrimidine precursors are used.
Protection/Deprotection Steps
- The tert-butyl carbamate protecting group is introduced before or after coupling depending on the synthetic route.
- Protection is commonly achieved by reacting piperazine with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions.
- Deprotection (if needed) is performed under acidic conditions such as trifluoroacetic acid treatment.
Representative Synthetic Procedure (Based on Patent WO2023006013A1 and Related Literature)
Detailed Research Findings and Optimization Notes
- Solvent choice : DMF and toluene are preferred for their ability to dissolve both heterocycles and amines, facilitating coupling reactions.
- Base selection : Potassium carbonate is commonly used for its mildness and effectiveness in promoting nucleophilic substitution.
- Temperature control : Elevated temperatures accelerate coupling but must be balanced against potential decomposition of sensitive fluorinated heterocycles.
- Purification techniques : Preparative HPLC is often employed to achieve high purity, especially important for pharmaceutical intermediates.
- Yield considerations : Yields vary depending on precursor purity and reaction scale but typically range from 70% to 95%.
Comparative Table of Preparation Approaches
| Aspect | Nucleophilic Substitution | Pd-Catalyzed Amination | One-Pot Click Chemistry (Related Triazole Synthesis) |
|---|---|---|---|
| Starting materials | Halogenated triazolopyrimidine + piperazine | Halogenated triazolopyrimidine + piperazine + Pd catalyst | Alkyne + azide derivatives |
| Reaction conditions | Base, DMF or toluene, 80–120 °C | Pd catalyst, base, inert atmosphere, 60–100 °C | CuI catalyst, DMF, room temp to 0 °C |
| Advantages | Simple, cost-effective | High selectivity, mild conditions | Rapid, high yield, mild conditions |
| Disadvantages | Requires activated halogenated precursors | Expensive catalyst, sensitive to air/moisture | Mostly for 1,2,3-triazole, may not apply directly to pyrimidine fusion |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(8-fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-(8-fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its fluorinated triazolopyrimidine core is particularly useful for probing enzyme active sites and receptor binding pockets.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the areas of oncology and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require precise chemical functionalities.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(8-fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluorinated triazolopyrimidine core can form strong hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or activation of their biological functions. The piperazine moiety can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Structural Analogues
The compound’s structural analogs can be categorized based on modifications to the triazolopyrimidine core, substituents on the piperazine ring, or variations in the Boc group. Key examples include:
*Similarity scores (0–1) are derived from structural alignment algorithms .
Key Observations :
- Triazolopyrimidine vs.
- Fluorine vs. Chlorine : The fluorine atom in the target compound enhances metabolic stability compared to chlorine analogs, as seen in 5-Chloro-8-fluoro[1,2,4]triazolo[1,5-c]pyrimidine .
- Trifluoromethyl Groups: Compounds like tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate exhibit increased lipophilicity, improving membrane permeability but possibly reducing aqueous solubility .
Physicochemical Properties
*Calculated using fragment-based methods.
Key Observations :
- The Boc group in the target compound improves solubility compared to non-Boc analogs .
- Bulkier substituents (e.g., trifluoromethoxyphenyl in ) increase molecular weight and logP, reducing solubility but enhancing lipid bilayer penetration.
Biological Activity
tert-Butyl 4-(8-fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperazine-1-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that includes a piperazine ring and a fluorinated triazolo-pyrimidine moiety, which enhances its lipophilicity and biological activity.
- Molecular Formula : C₁₄H₁₉F₁N₆O₂
- Molecular Weight : 322.34 g/mol
- CAS Number : 2096987-10-7
- MDL Number : MFCD30720817
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of enzymes involved in cancer progression. Notably, it has been shown to modulate pathways related to cyclin-dependent kinases (CDKs), making it a potential candidate for cancer therapeutics.
The compound interacts with specific protein targets involved in cell cycle regulation. These interactions are crucial for understanding its mechanism of action and potential therapeutic applications. The presence of the fluoro group enhances its binding affinity and selectivity towards biological targets compared to structurally similar compounds.
Comparative Analysis with Similar Compounds
The following table summarizes key structural features and biological activities of compounds related to this compound:
| Compound Name | Structure | Key Features |
|---|---|---|
| tert-Butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate | C₁₃H₂₀N₄O₂ | Lacks the triazole moiety; lower biological activity |
| tert-Butyl 4-(5-(4-fluorobenzoyl)pyrimidin-2-yl)piperazine-1-carboxylate | C₂₀H₂₃FN₄O₃ | Contains a fluorobenzoyl group; different target profile |
| tert-Butyl 4-(8-chloro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperazine-1-carboxylate | C₁₄H₁₉ClN₆O₂ | Chlorine substitution instead of fluorine; varied pharmacokinetics |
Case Studies and Research Findings
- Inhibition of Cyclin-dependent Kinases (CDKs) : Studies have demonstrated that this compound effectively inhibits CDK activity in various cancer cell lines. This inhibition leads to cell cycle arrest and apoptosis in tumor cells.
- Selectivity Profiles : The compound has been evaluated for its selectivity towards human adenosine receptors. It exhibits dual ligand behavior towards hA_1 and hA_2A receptors, which is significant for developing therapies targeting these receptors in various diseases.
- Fluorinated Compounds in Drug Development : The incorporation of fluorine into the compound's structure enhances its metabolic stability and bioavailability. Research shows that fluorinated compounds often exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts.
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl 4-(8-fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperazine-1-carboxylate?
The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting tert-butyl piperazine-1-carboxylate derivatives with halogenated heterocycles (e.g., 5-bromo-2-chloropyrimidine) under reflux in 1,4-dioxane with potassium carbonate as a base. Yields range from 78% to 88.7% depending on reaction time and temperature . Purification often employs silica gel chromatography or recrystallization using solvents like dichloromethane/hexane .
Q. How is the compound characterized to confirm its structural integrity?
Key characterization methods include:
- NMR spectroscopy : To verify substituent positions and piperazine ring integrity.
- X-ray crystallography : For absolute configuration determination, as seen in related piperazine-triazole derivatives .
- Mass spectrometry (MS) : To confirm molecular weight (e.g., ESI-MS for fragmentation patterns) .
- HPLC : For purity assessment (>95% purity is typical in research-grade batches) .
Advanced Research Questions
Q. What strategies optimize regioselectivity during the introduction of the fluoro-triazolopyrimidine moiety?
Regioselectivity challenges arise due to competing substitution sites on the pyrimidine ring. Strategies include:
- Temperature control : Lower temperatures (e.g., 20°C) favor selective substitution at the 5-position .
- Protecting group chemistry : Boc-protected piperazine enhances nucleophilicity at the desired nitrogen .
- Catalytic systems : Transition metal catalysts (e.g., Pd) may improve coupling efficiency in complex heterocycles, though this requires further validation for fluorinated analogs .
Q. How does the fluorine atom influence the compound’s physicochemical and biological properties?
Fluorine enhances metabolic stability and lipophilicity, improving membrane permeability. Computational studies (e.g., LogP calculations) predict increased bioavailability compared to non-fluorinated analogs. The electron-withdrawing effect of fluorine may also modulate binding affinity to biological targets like kinases or GPCRs .
Q. What analytical methods resolve contradictions in reported synthetic yields (e.g., 78% vs. 88.7%)?
Yield discrepancies often stem from:
- Reaction time : Extended reflux durations (12 hours vs. 4 hours) improve conversion but risk side reactions .
- Purification techniques : Column chromatography vs. recrystallization impacts recovery rates .
- Starting material quality : Impurities in halogenated pyrimidines (e.g., 5-bromo-2-chloropyrimidine) reduce effective molarity .
Methodological Challenges
Q. How can researchers address low solubility during in vitro assays?
Solubility issues are common due to the compound’s hydrophobic tert-butyl and aromatic groups. Solutions include:
- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO to avoid cytotoxicity).
- Nanoformulation : Liposomal encapsulation improves aqueous dispersion .
- Derivatization : Introducing polar groups (e.g., hydroxyls) at non-critical positions .
Q. What are the best practices for stability testing under physiological conditions?
- pH stability : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via LC-MS.
- Light sensitivity : Store in amber vials to prevent photodegradation of the triazole ring .
- Long-term storage : Lyophilization at -20°C preserves stability for >6 months .
Biological and Mechanistic Inquiries
Q. What in silico tools predict the compound’s target interactions?
Molecular docking (AutoDock Vina) and pharmacophore modeling (Schrödinger Suite) are used to simulate binding to enzymes like phosphodiesterases or kinases. The piperazine moiety often interacts with acidic residues (e.g., Asp/Glu), while the triazolopyrimidine ring engages in π-π stacking .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
Focus on modifying:
- Piperazine substituents : Replace tert-butyl with acyl or sulfonyl groups to alter steric effects.
- Triazole ring : Introduce methyl or cyano groups to probe electronic effects on bioactivity .
- Fluorine position : Compare 8-fluoro vs. 6-fluoro analogs for selectivity profiling .
Data Interpretation and Validation
Q. How to reconcile conflicting bioactivity data across studies?
Discrepancies may arise from assay conditions (e.g., cell line variability) or impurity profiles. Mitigation strategies:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
